Home > Products > Screening Compounds P108377 > (E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid
(E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid - 866137-48-6

(E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid

Catalog Number: EVT-2808939
CAS Number: 866137-48-6
Molecular Formula: C12H10N2O5
Molecular Weight: 262.221
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S)-1-[[(2S)-2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl]-2-pyrrolidinecarboxylate

Compound Description: This compound, also referred to as (S,S)-11, incorporates a 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl moiety linked to proline. It serves as a template for designing peptidomimetics, specifically fibrinogen receptor antagonists. 2D proton NMR studies reveal that the proline peptide bond exists exclusively in the trans conformation in this compound.

(2S)-1-[[(2S)-2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl]-2-pyrrolidinecarboxylate

Compound Description: Designated as (S,S)-9, this compound is an isomer of (S,S)-11, with the nitro group positioned at the 7-position of the benzoxazine ring instead of the 6-position. Similar to (S,S)-11, (S,S)-9 adopts a trans conformation of the proline peptide bond as shown by 2D proton NMR studies.

Compound Description: These compounds are derived from (S,S)-11 and (S,S)-9 by replacing the nitro group with an amino group at the 6- and 7-position of the benzoxazine ring, respectively.

3-(Benzyl(2-(4-carbamimidoylbenzyl)-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)amino)-3-oxopropanoic acid

Compound Description: This compound, designated as 7b, is a potent and selective thrombin inhibitor with a Ki of 2.6 nM. Its structure features a central 1,4-benzoxazine-3(4H)-one scaffold, benzamidine as a P1 arginine side chain mimetic, and a 3-oxopropanoic acid moiety. It exhibits high selectivity against trypsin and factor Xa.

Methyl [6-(2-aminothiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates (3-5)

Compound Description: This series of compounds incorporates a 2-aminothiazole ring at the 6-position of the benzoxazine ring. They were evaluated for their cyclooxygenase (COX-2) and lipoxygenase (5-LOX) inhibitory activity. Notably, some compounds in this series exhibited potent 5-LOX inhibitory activity.

Compound Description: This series of compounds features an imidazole ring fused to the benzoxazine scaffold. They were synthesized as potential COX-2 inhibitors and underwent evaluation for this activity.

N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide

Compound Description: This compound, named DBTB-1, is a novel BKCa channel modulator that induces long channel openings. It was discovered through a chemical library screening aimed at identifying BKCa channel activators. DBTB-1 primarily impacts the deactivation kinetics of the channel without significantly affecting its activation.

Overview

(E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid, with the CAS number 866137-48-6, is a complex organic compound characterized by its unique structural features. This compound is classified as a derivative of both butenoic acid and benzoxazine, containing functional groups that contribute to its chemical reactivity and biological activity. The molecular formula is C12H10N2O5C_{12}H_{10}N_{2}O_{5}, and it has a molecular weight of approximately 262.22 g/mol .

Synthesis Analysis

Methods of Synthesis
The synthesis of (E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid typically involves multi-step organic reactions. The process generally includes the formation of the benzoxazine ring followed by subsequent functionalization to introduce the butenoic acid moiety. Specific methods may involve:

  1. Condensation Reactions: Utilizing appropriate amines and carbonyl compounds to form the benzoxazine structure.
  2. Oxidation Steps: Employing oxidizing agents to convert intermediates into the desired oxo derivatives.
  3. Coupling Reactions: Linking the benzoxazine derivative with the butenoic acid segment through amide or other coupling strategies.

Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure
The molecular structure of (E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid features a conjugated system that enhances its stability and reactivity. The compound contains:

  • A butenoic acid backbone with an oxo group at the 4-position.
  • A benzoxazine ring that is substituted at the 6-position with an amino group.

Data
Key structural data includes:

  • Molecular Formula: C12H10N2O5C_{12}H_{10}N_{2}O_{5}
  • Molecular Weight: 262.22 g/mol
  • Melting Point: Reported melting points range from 222°C to 269°C depending on purity .
Chemical Reactions Analysis

(E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The amino group can act as a nucleophile in substitution reactions.
  2. Condensation Reactions: The carboxylic acid group can react with alcohols or amines to form esters or amides.
  3. Redox Reactions: The oxo group can undergo reduction or oxidation depending on the reaction conditions.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry.

Mechanism of Action

The mechanism of action for (E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid is primarily related to its interactions at the molecular level with biological targets.

  1. Biological Activity: The compound may exhibit biological activities such as antimicrobial or anticancer properties due to its structural similarity to other bioactive molecules.
  2. Target Interaction: It is hypothesized that the compound interacts with specific enzymes or receptors in biological pathways, potentially inhibiting or modulating their activity.

Further research is necessary to elucidate specific pathways and mechanisms involved in its action.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of (E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-y)amino]-2-butenoic acid include:

  • Appearance: Typically appears as a solid.
  • Melting Point: Ranges from 222°C to 269°C depending on purity .

Chemical Properties

The chemical properties include:

  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.
  • Stability: Stability under various pH conditions should be assessed for applications in biological systems.

Reactivity profiles indicate potential for further derivatization based on functional groups present.

Applications

(E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-y)amino]-2-butenoic acid has several scientific applications:

  1. Medicinal Chemistry: Investigated for potential therapeutic effects against various diseases due to its bioactive nature.
  2. Biochemical Research: Used as a tool compound in studies involving enzyme inhibition and biochemical pathways.
  3. Synthetic Chemistry: Acts as an intermediate in the synthesis of more complex molecules or pharmaceuticals.

Properties

CAS Number

866137-48-6

Product Name

(E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid

IUPAC Name

(E)-4-oxo-4-[(3-oxo-4H-1,4-benzoxazin-6-yl)amino]but-2-enoic acid

Molecular Formula

C12H10N2O5

Molecular Weight

262.221

InChI

InChI=1S/C12H10N2O5/c15-10(3-4-12(17)18)13-7-1-2-9-8(5-7)14-11(16)6-19-9/h1-5H,6H2,(H,13,15)(H,14,16)(H,17,18)/b4-3+

InChI Key

BLUSDKSPPISLKM-ONEGZZNKSA-N

SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C=CC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.